(2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol
Overview
Description
(2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol is a chiral azetidine derivative with significant potential in various scientific fields. This compound is characterized by its unique structural features, including a four-membered azetidine ring, a diphenylmethyl group, and a hydroxyl group. Its stereochemistry is defined by the (2R,3S) configuration, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a β-amino alcohol, cyclization can be achieved using reagents like tosyl chloride under basic conditions.
Introduction of the Diphenylmethyl Group: The diphenylmethyl group can be introduced via nucleophilic substitution reactions. Benzyl chloride or benzyl bromide can be used as the electrophilic agents in the presence of a strong base like sodium hydride.
Hydroxyl Group Introduction: The hydroxyl group can be introduced through oxidation reactions. For example, using reagents like m-chloroperbenzoic acid (m-CPBA) to oxidize the corresponding azetidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol can undergo oxidation to form ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form various derivatives. For instance, reduction of the azetidine ring can be achieved using lithium aluminum hydride (LiAlH4).
Substitution: The diphenylmethyl group can participate in nucleophilic substitution reactions. Common reagents include sodium hydride (NaH) and benzyl halides.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), benzyl chloride, benzyl bromide
Major Products
Oxidation: Ketones, aldehydes
Reduction: Reduced azetidine derivatives
Substitution: Substituted azetidine derivatives
Scientific Research Applications
(2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol has diverse applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of chiral compounds.
Biology: The compound’s chiral nature makes it useful in studying stereochemistry-related biological processes.
Industry: Used in the production of fine chemicals and as a building block in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol involves its interaction with specific molecular targets. The compound’s chiral centers play a crucial role in its binding affinity and selectivity towards these targets. The hydroxyl group can form hydrogen bonds, while the diphenylmethyl group provides hydrophobic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S)-1-(Diphenylmethyl)-2-fluoroazetidin-3-ol
- (2R,3S)-1-(Diphenylmethyl)-2-chloroazetidin-3-ol
- (2R,3S)-1-(Diphenylmethyl)-2-hydroxyazetidin-3-ol
Uniqueness
(2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol stands out due to its specific (2R,3S) configuration, which imparts unique stereochemical properties. This configuration influences its reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
(2R,3S)-1-benzhydryl-2-methylazetidin-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-13-16(19)12-18(13)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16-17,19H,12H2,1H3/t13-,16+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJIUWJMJDLQIP-CJNGLKHVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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